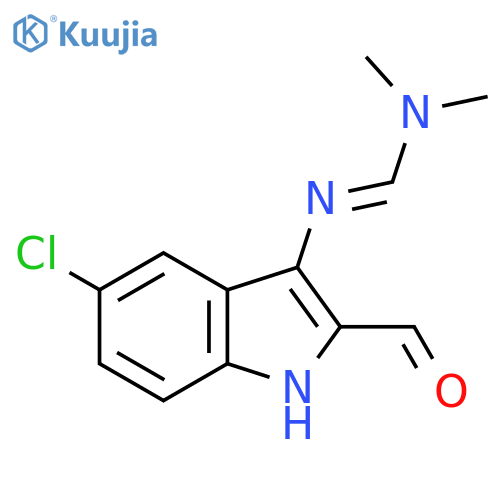Cas no 1142214-23-0 (N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide)

1142214-23-0 structure
商品名:N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
CAS番号:1142214-23-0
MF:C12H12ClN3O
メガワット:249.696181297302
MDL:MFCD12027473
CID:4681311
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 化学的及び物理的性質
名前と識別子
-
- N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
- STK504723
- (E)-N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide
- N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
-
- MDL: MFCD12027473
- インチ: 1S/C12H12ClN3O/c1-16(2)7-14-12-9-5-8(13)3-4-10(9)15-11(12)6-17/h3-7,15H,1-2H3/b14-7+
- InChIKey: MLKQACRDXMJEEV-VGOFMYFVSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(=C(C=O)N2)/N=C/N(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 48.5
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 038832-500mg |
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide |
1142214-23-0 | 500mg |
$126.00 | 2023-09-09 |
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1142214-23-0 (N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
